molecular formula C17H12F3NO B14567285 1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one CAS No. 61298-06-4

1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one

Cat. No.: B14567285
CAS No.: 61298-06-4
M. Wt: 303.28 g/mol
InChI Key: JBVXVWOTWGJVLE-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and quinoline rings, which can significantly influence its chemical and biological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and 6-fluoro-4-methylquinoline.

    Nucleophilic Substitution: The 3,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with a suitable nucleophile to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the quinoline ring system.

    Final Modifications: Further modifications, such as fluorination and methylation, are carried out to obtain the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The fluorine atoms on the phenyl and quinoline rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

    Materials Science: The compound’s fluorine atoms can enhance its thermal and chemical stability, making it useful in the development of advanced materials.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 6-fluoroquinoline and 4-methylquinoline share structural similarities but may differ in their biological activities and chemical properties.

    Fluorinated Aromatics: Compounds containing fluorine atoms on aromatic rings, such as 3,4-difluorobenzyl chloride, exhibit similar chemical reactivity but may have different applications.

    Heterocyclic Compounds: Other heterocyclic compounds, such as indole derivatives, may share some biological activities but differ in their core structures and specific interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties.

Properties

CAS No.

61298-06-4

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2-one

InChI

InChI=1S/C17H12F3NO/c1-10-6-17(22)21(16-5-3-12(18)8-13(10)16)9-11-2-4-14(19)15(20)7-11/h2-8H,9H2,1H3

InChI Key

JBVXVWOTWGJVLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

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